molecular formula C25H27ClN2O3 B12174728 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B12174728
M. Wt: 438.9 g/mol
InChI Key: IMXUHUCCCXSVBG-UHFFFAOYSA-N
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Description

“N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” is a synthetic organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 8th position of the carbazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Amidation: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbazole ring, potentially converting it to a dihydrocarbazole derivative.

    Substitution: Electrophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrocarbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, carbazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Carbazole derivatives have been studied for their neuroprotective and anti-inflammatory properties, which could be relevant for treating neurological disorders and inflammatory diseases.

Industry

Industrially, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” would depend on its specific biological target. Generally, carbazole derivatives interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

The unique combination of the carbazole and pyran rings, along with the specific substituents, gives “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” distinct chemical and biological properties

Properties

Molecular Formula

C25H27ClN2O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C25H27ClN2O3/c1-30-17-10-8-16(9-11-17)25(12-14-31-15-13-25)24(29)27-21-7-3-5-19-18-4-2-6-20(26)22(18)28-23(19)21/h2,4,6,8-11,21,28H,3,5,7,12-15H2,1H3,(H,27,29)

InChI Key

IMXUHUCCCXSVBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl

Origin of Product

United States

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